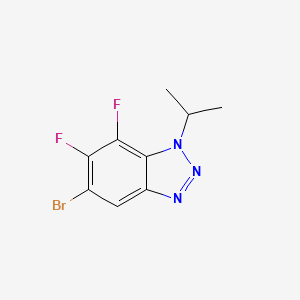

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

Description

Properties

IUPAC Name |

5-bromo-6,7-difluoro-1-propan-2-ylbenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N3/c1-4(2)15-9-6(13-14-15)3-5(10)7(11)8(9)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEFDNDMXPDUAMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(C(=C(C=C2N=N1)Br)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601197616 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393442-22-2 | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzotriazole, 5-bromo-6,7-difluoro-1-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601197616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole molecular weight and formula

Topic: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: Physicochemical Profile & Synthetic Methodology Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Process Development Scientists

Executive Summary

In the landscape of modern medicinal chemistry, halogenated benzotriazoles serve as critical bioisosteres for purine and indole scaffolds. 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS: 1393442-22-2) represents a highly specialized intermediate, distinguished by its unique substitution pattern. The vicinal difluoro-motif (positions 6,7) modulates metabolic stability and lipophilicity, while the 5-bromo moiety provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). This guide outlines the physicochemical constants, synthetic pathways, and handling protocols required for the rigorous integration of this scaffold into drug discovery pipelines.

Physicochemical Profile

The precise characterization of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole is essential for stoichiometric accuracy in downstream synthesis.

Molecular Identity[1]

| Property | Value | Notes |

| IUPAC Name | 5-Bromo-6,7-difluoro-1-(propan-2-yl)-1H-benzotriazole | N1-alkylation isomer |

| CAS Number | 1393442-22-2 | Verified Identifier |

| Molecular Formula | C₉H₈BrF₂N₃ | |

| Molecular Weight | 276.08 g/mol | Average Mass |

| Exact Mass | 275.9870 g/mol | Monoisotopic ( |

| Isotope Pattern | ~1:1 doublet ( | Distinctive MS signature |

| Appearance | Off-white to pale yellow solid | Crystalline |

| Solubility | DMSO, DMF, DCM, Chloroform | Low solubility in water |

Structural Analysis & Numbering

The regiochemistry of the halogen substituents is critical. The standard IUPAC numbering for the 1H-benzotriazole core assigns the nitrogen bearing the alkyl group as position 1.

-

Position 1: Isopropyl group (Steric bulk prevents rotation, enhances solubility).

-

Position 5: Bromine (Reactive electrophilic site).

-

Positions 6, 7: Fluorine (Electron-withdrawing, metabolic blocking).

Expert Insight: The presence of fluorine atoms at C6 and C7 significantly lowers the pKa of the conjugate acid and alters the electron density of the C5-Br bond, potentially accelerating oxidative addition rates in Pd-catalyzed couplings compared to non-fluorinated analogs.

Synthetic Methodology

The synthesis of this molecule requires a convergent strategy, typically assembling the benzotriazole core before introducing the isopropyl group to avoid regioselectivity issues during the ring closure.

Retrosynthetic Analysis

-

Target: 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.[1]

-

Disconnection A (N-Alkylation): 5-Bromo-6,7-difluoro-1H-benzotriazole + Isopropyl Iodide/Bromide.

-

Disconnection B (Cyclization): 4-Bromo-5,6-difluoro-1,2-diaminobenzene + NaNO₂.

-

Precursor: 2,3-Difluoroaniline derivatives.

Step-by-Step Synthesis Protocol

Phase 1: Core Construction (Benzotriazole Formation)

-

Starting Material: 4-Bromo-5,6-difluoro-1,2-diaminobenzene.

-

Reagents: Sodium Nitrite (NaNO₂), Glacial Acetic Acid (AcOH).

-

Protocol:

-

Dissolve the diamine (1.0 eq) in AcOH/H₂O (1:1 v/v) and cool to 0–5 °C.

-

Add NaNO₂ (1.2 eq) aqueous solution dropwise. Critical: Maintain temp < 5 °C to prevent decomposition of the diazonium intermediate.

-

Stir for 1 hour. The internal diazonium salt cyclizes spontaneously to form the triazole ring.

-

Precipitate the product by adding ice water. Filter and dry to obtain 5-Bromo-6,7-difluoro-1H-benzotriazole .

-

Phase 2: N-Alkylation (Regioselective Isopropylation)

-

Reagents: 2-Iodopropane (or 2-Bromopropane), K₂CO₃ or Cs₂CO₃, DMF or Acetone.

-

Protocol:

-

Dissolve the benzotriazole intermediate (1.0 eq) in anhydrous DMF.

-

Add K₂CO₃ (2.0 eq) and stir for 15 min to generate the benzotriazolyl anion.

-

Add 2-Iodopropane (1.2 eq) dropwise.

-

Heat to 60 °C for 4–6 hours. Monitor by TLC/LC-MS.

-

Workup: Dilute with EtOAc, wash with LiCl solution (to remove DMF), dry over Na₂SO₄.

-

Phase 3: Purification (The N1 vs. N2 Challenge)

Alkylation of benzotriazoles yields a mixture of N1 (major) and N2 (minor) isomers.

-

Separation: Flash column chromatography (SiO₂).

-

Eluent: Hexane/EtOAc gradient (typically 90:10 to 70:30).

-

Identification: The N2 isomer is generally less polar (elutes first) and has a symmetric NMR pattern (if the benzene ring allows). The N1 isomer (Target) is more polar.

-

Validation: Verify N1 regiochemistry via 2D NMR (NOESY), checking for cross-peaks between the isopropyl methine proton and the C7-Fluorine (or H4 proton).

-

Synthetic Workflow Diagram

Figure 1: Convergent synthesis pathway emphasizing the critical separation of regioisomers.

Analytical Characterization & QC

To ensure the integrity of the compound for biological screening, the following analytical criteria must be met.

Expected NMR Signatures (¹H, 400 MHz, DMSO-d₆)

-

Aromatic Region: A doublet or multiplet corresponding to the single proton at C4. The chemical shift will be deshielded (~8.0–8.5 ppm) due to the adjacent bromine and the triazole ring.

-

Isopropyl Group:

-

Methine (-CH-): Septet at ~5.0–5.2 ppm.

-

Methyls (-CH₃): Doublet (6H) at ~1.5–1.7 ppm.

-

-

¹⁹F NMR: Two distinct signals (d, d) showing coupling to each other and the aromatic proton.

Mass Spectrometry (LC-MS)[3]

-

Ionization: ESI+ (Electrospray Ionization, Positive mode).

-

M+H Peak: 276.0 and 278.0 (1:1 ratio).

-

Fragmentation: Loss of the isopropyl group (M-43) is a common fragmentation pathway in high-energy collisions.

Quality Control Table

| Test | Method | Acceptance Criteria |

| Purity | HPLC (UV 254 nm) | ≥ 98.0% |

| Identity | ¹H-NMR / LC-MS | Conforms to structure |

| Residual Solvents | GC-Headspace | DMF < 880 ppm, EtOAc < 5000 ppm |

| Water Content | Karl Fischer | < 0.5% w/w |

Applications in Drug Discovery[4]

Scaffold Utility

The 5-bromo-6,7-difluoro-1-isopropylbenzotriazole moiety acts as a high-value "warhead" or core scaffold.

-

Kinase Inhibition: Benzotriazoles mimic the purine ring of ATP. The 6,7-difluoro substitution mimics the electron-withdrawing nature of the pyrimidine ring in native purines, potentially enhancing hydrogen bonding at the kinase hinge region.

-

Bioisosterism: It serves as a lipophilic bioisostere for indoles and benzimidazoles, often improving membrane permeability (LogP modulation) and metabolic stability (blocking P450 oxidation sites with Fluorine).

Mechanistic Diagram: Cross-Coupling Potential

Figure 2: Divergent synthesis capabilities utilizing the C5-Bromine handle.

Safety & Handling (MSDS Highlights)

-

Hazards: Irritant (Skin/Eye/Respiratory). The fluorinated nature suggests potential persistence; handle with care.

-

Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light (brominated heterocycles can undergo photodehalogenation over long periods).

-

Disposal: Halogenated organic waste stream. Do not mix with non-halogenated solvents.

References

-

International Laboratory USA. (n.d.). 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole Product Page. Retrieved from [Link]

-

Avhad, et al. (2020).[2] Review on synthetic study of benzotriazole. GSC Biological and Pharmaceutical Sciences.[2] Retrieved from [Link]

-

PubChem. (2025).[3][4][5] 5-Bromo-1H-benzotriazole Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

- 1. International Laboratory USA [intlab.org]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. 5-Bromo-1H-benzotriazole | C6H4BrN3 | CID 6400965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetonitrile, fluoro- | C2H2FN | CID 10420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Perfluoro(dibutylmethylamine) | C9F21N | CID 550541 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Benzotriazole Scaffold - A Privileged Structure in Drug Discovery

An In-depth Technical Guide to Benzotriazole Derivatives in Medicinal Chemistry Research

Benzotriazole (BTA) is an aromatic heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring.[1] This seemingly simple structure has become a cornerstone in medicinal chemistry, recognized as a "privileged scaffold."[2] This term signifies a molecular framework that can be modified to interact with a wide range of biological targets, leading to compounds with diverse pharmacological activities.[3] Its unique physicochemical properties, including chemical stability, the ability to engage in hydrogen bonding and π-π stacking interactions, and its role as a bioisostere for natural purines, make it an ideal starting point for drug design.[4][5]

Benzotriazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, analgesic, and neuroprotective effects.[1][3][6] This guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic applications of benzotriazole derivatives, offering field-proven insights and detailed protocols for researchers in drug development.

Part 1: Synthesis of Benzotriazole Derivatives - The Chemist's Toolkit

The versatility of the benzotriazole scaffold stems from the numerous synthetic routes available for its modification. The choice of a synthetic strategy is often dictated by the desired substitution pattern, scalability, and the need for environmentally sustainable methods ("green chemistry").[6][7]

Classical Synthesis of the Benzotriazole Core

The foundational method for creating the benzotriazole ring itself involves the diazotization of o-phenylenediamines.[3][8]

Experimental Protocol: Synthesis of 1H-Benzotriazole [3]

-

Dissolution: Dissolve o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Diazotization: Cool the solution in an ice bath and add a solution of sodium nitrite (1 equivalent) in water dropwise, maintaining the temperature below 5 °C.

-

Cyclization: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The monodiazonium intermediate undergoes spontaneous cyclization.

-

Isolation: Pour the reaction mixture into cold water to precipitate the product.

-

Purification: Collect the crude benzotriazole by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol or toluene to obtain the purified product.

N-Substitution: Expanding Chemical Diversity

The nitrogen atoms of the triazole ring are the most common sites for modification, leading to a vast library of N-substituted derivatives with distinct biological profiles.[9] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate these reactions, offering reduced reaction times and improved yields compared to conventional heating.[10]

Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole [10]

-

Reactant Preparation: In a microwave-safe reaction vessel, combine benzotriazole (1 equivalent), the desired alkyl halide (e.g., benzyl chloride, 1.1 equivalents), and potassium carbonate (2 equivalents) as a base.

-

Solvent Addition: Add a suitable high-boiling solvent such as N,N-Dimethylformamide (DMF).

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The following diagram illustrates the general workflow for synthesizing and diversifying benzotriazole derivatives.

Caption: Workflow from core synthesis to drug candidate selection.

Part 2: Therapeutic Applications and Mechanisms of Action

The structural versatility of benzotriazole derivatives translates into a wide spectrum of therapeutic applications.

Anticancer Activity

Benzotriazole derivatives have emerged as potent anticancer agents, acting through various mechanisms.[3][9]

Mechanism of Action: Kinase and Tubulin Inhibition

-

Protein Kinase Inhibition: Many cancers are driven by aberrant protein kinase activity. Certain benzotriazole derivatives have been designed as selective inhibitors of specific kinases, such as protein kinase CK2, which is involved in cell proliferation and survival.[3][11] The commercially available agent 4,5,6,7-tetrabromobenzotriazole (TBB) is a high-affinity inhibitor of CK2.[11]

-

Tubulin Polymerization Inhibition: The protein tubulin is essential for microtubule formation, a critical process for cell division. Some benzotriazole-based compounds bind to the colchicine site on tubulin, preventing its polymerization into microtubules.[12][13] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).[3][12]

Caption: Inhibition of tubulin polymerization by benzotriazole derivatives.

Data Presentation: Antiproliferative Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines.

| Compound ID | Modification | Target Cell Line | IC₅₀ (µM) | Reference |

| TBB | 4,5,6,7-tetrabromo | N/A (CK2 enzyme) | ~0.5 | [11] |

| ARV-2 | 2-phenylquinazoline | MCF-7 (Breast) | 3.16 | [12][13] |

| ARV-2 | 2-phenylquinazoline | HeLa (Cervical) | 5.31 | [12][13] |

| BI9 | Imidazol-2-thione | HL-60 (Leukemia) | 0.40 | [4][14] |

| BI9 | Imidazol-2-thione | HCT-116 (Colon) | 2.63 | [4][14] |

Experimental Protocol: MTT Assay for Cytotoxicity [12][13]

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the benzotriazole test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

The rise of drug-resistant pathogens has created an urgent need for new antimicrobial agents. Benzotriazole derivatives have shown significant efficacy against a broad spectrum of bacteria and fungi.[3][15][16]

Mechanism of Action: Membrane Disruption and Enzyme Inhibition

-

Bacterial Targets: Halogenated or alkyl-functionalized benzotriazoles are thought to disrupt the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[1][3]

-

Fungal Targets: In fungi, a key mechanism involves the inhibition of cytochrome P450 lanosterol 14-α-demethylase, an essential enzyme in the biosynthesis of ergosterol.[17] Ergosterol is a vital component of the fungal cell membrane, and its depletion compromises membrane function, inhibiting fungal growth.[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) [18]

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus or Candida albicans) in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi).

-

Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the benzotriazole compounds in the broth.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microbe, no drug) and a negative control (broth, no microbe).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Antiviral Activity

Benzotriazole derivatives have also been identified as potent inhibitors of various RNA and DNA viruses.[19]

Mechanism of Action: Targeting Early Stages of Infection

Research on derivatives active against Coxsackievirus B5 (CVB5) suggests that these compounds may interfere with the early stages of the viral life cycle, such as attachment to host cells.[14][20] Some compounds have been shown to protect cells from viral infection, particularly when cells are pre-treated, without having a direct virucidal (virus-killing) effect.[14] This points to a mechanism that blocks the virus from entering or hijacking the host cell machinery.

Data Presentation: Antiviral Efficacy

Antiviral activity is often reported as the half-maximal effective concentration (EC₅₀), the concentration that inhibits viral replication by 50%.

| Compound ID | Target Virus | EC₅₀ (µM) | Reference |

| 18 | Coxsackievirus B5 | 5.5 | [19] |

| 17 | Coxsackievirus B5 | 6.9 | [19] |

| 18 | Poliovirus (Sb-1) | 17.5 | [19] |

| 86c | BVDV | 3.0 | [20] |

| 56 | Coxsackievirus B5 | 0.15 | [14] |

Part 3: Future Directions and Conclusion

The benzotriazole scaffold continues to be a highly productive platform in medicinal chemistry. Future research will likely focus on several key areas:

-

Target Specificity: Designing derivatives with high selectivity for their intended biological target to minimize off-target effects and reduce toxicity.[9]

-

Combating Resistance: Developing novel benzotriazoles that are effective against drug-resistant strains of bacteria, fungi, and viruses.[3]

-

Hybrid Molecules: Creating hybrid molecules that combine the benzotriazole scaffold with other known pharmacophores to achieve synergistic or multi-target effects.[1][21]

-

Sustainable Synthesis: Expanding the use of green chemistry principles, such as flow chemistry and electrosynthesis, to make the production of these valuable compounds more efficient and environmentally friendly.[6]

References

- Advancements in benzotriazole derivatives: from synthesis to pharmacological applications - GSC Online Press. (n.d.).

- Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - MDPI. (2023, March 11).

- Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (2020, October 23).

- A MINI-REVIEW ON THE ANTIMICROBIAL ACTIVITY AND ANTIVIRAL ACTIVITIES OF BENZOTRIAZOLE DERIVATIVES - IJCRT.org. (n.d.).

- Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - ResearchGate. (2025, August 6).

- Antimicrobial Activity Of Indole, Benzimidazole And Benzotriazole And Application In Drug Discovery: Review - International Journal of Pharmaceutical Sciences. (2024, April 7).

- Recent Development of Benzotriazole-Based Medicinal Drugs - Hilaris Publisher. (2014, August 20).

- Manifestation of Antimicrobial Activities: Benzotriazole - AIP Publishing. (2023, September 8).

- Antiviral Activity of Benzotriazole Based Derivatives - The Open Medicinal Chemistry Journal. (n.d.).

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity - Bentham Science Publisher. (2022, November 24).

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - ResearchGate. (2024, December 1).

- Benzotriazole: An overview on its versatile biological behavior - PMC. (n.d.).

- Benzotriazole Heterocycles Progress in Design, Synthesis and Drug Development - IJNRD.org. (2025, September 9).

- An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.. (2021, May 15).

- A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry - ResearchGate. (2025, December 29).

- Benzotriazole Derivatives And Its Pharmacological Activity - ResearchGate. (2024, January 14).

- Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC. (2025, December 30).

- Benzotriazole scaffold: An overview of antiproliferative potential, mechanisms of action, and structure–activity relationships | Request PDF - ResearchGate. (2023, May 15).

- Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine - Benchchem. (n.d.).

- Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity | Bentham Science Publishers. (2023, April 1).

- N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - MDPI. (2024, November 14).

- Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents. (2015, September 1).

- Benzotriazole Derivatives And Its Pharmacological Activity. (2023, December 31).

- Benzotriazole: An overview of its versatile biological behaviour - Ukaaz Publications. (2024, June 30).

- Investigating the Antimicrobial Activity of Derivatives of Benzotriazole - Journal for Research in Applied Sciences and Biotechnology. (2024, December 1).

- Exploring the Applications and Benefits of Benzotriazole in Modern Chemistry and Industry. (2024, December 24).

- Synthesis of benzotriazole derivatives - Asian Journal of Research in Chemistry and Pharmaceutical Sciences (AJRCPS). (n.d.).

- Benzotriazole and its derivatives: A comprehensive review of its synthesis, activities and applications | Request PDF - ResearchGate. (n.d.).

- Application Notes & Protocols for Microwave-Assisted Synthesis of Benzotriazole Derivatives - Benchchem. (n.d.).

- Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent - Current Opinion. (n.d.).

- Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC. (n.d.).

- Design and Synthesis of Benzotriazole Derivatives for Anti-convulsant Activity. (n.d.).

- Benzotriazole - Wikipedia. (n.d.).

- N-Acyl Benzotriazole Derivatives for the Synthesis of Dipeptides and Tripeptides and Peptide Biotinylation by Mechanochemistry | ACS Sustainable Chemistry & Engineering. (2017, February 18).

- The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC. (2024, November 5).

- Benzotriazole Derivatives: Design, In Silico Studies, And Biological Evaluation As Antiarthritic Agents - International Journal of Pharmaceutical Sciences. (n.d.).

- Comparing the Developmental Toxicity Delay and Neurotoxicity of Benzothiazole and Its Derivatives (BTHs) in Juvenile Zebrafish - MDPI. (2024, May 7).

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. gsconlinepress.com [gsconlinepress.com]

- 4. researchgate.net [researchgate.net]

- 5. jrasb.com [jrasb.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Benzotriazole in Cancer: A Systematic Review on Preclinical Evidence and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hilarispublisher.com [hilarispublisher.com]

- 12. eurekaselect.com [eurekaselect.com]

- 13. benthamdirect.com [benthamdirect.com]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. researchgate.net [researchgate.net]

- 17. Design, synthesis and evaluation of benzotriazole derivatives as novel antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

Navigating the Procurement and Quality Control of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole: A Technical Guide for Researchers

For researchers and drug development professionals, the integrity of starting materials is paramount to the success of any synthetic endeavor. This guide provides an in-depth technical overview of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (CAS No. 1393442-22-2), a specialized heterocyclic compound. Given the niche nature of this reagent, this document focuses on strategies for vendor evaluation, proposes a robust quality control workflow, and outlines best practices for its handling and application.

Introduction to 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

5-Bromo-6,7-difluoro-1-isopropylbenzotriazole belongs to the benzotriazole family, a class of compounds widely recognized for their diverse applications in medicinal chemistry and materials science.[1][2][3][4] The unique combination of a bromine atom and two fluorine atoms on the benzene ring, coupled with an isopropyl group on the triazole moiety, suggests its potential utility as a versatile building block in the synthesis of complex organic molecules. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of the benzotriazole system, while the bromine atom provides a handle for further functionalization through cross-coupling reactions. The isopropyl group can impart desirable solubility and steric properties to the molecule.

Vendor and Supplier Landscape

The procurement of specialized reagents like 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole can be challenging due to a limited number of suppliers. Our research has identified a primary vendor for this compound:

-

International Laboratory USA: This supplier lists the compound with CAS number 1393442-22-2.[5]

Due to the current scarcity of multiple listed vendors, a direct comparative analysis is challenging. Therefore, it is imperative for researchers to engage in proactive communication with any identified supplier to obtain comprehensive technical information before purchase.

Key Questions for Supplier Vetting:

-

Certificate of Analysis (CoA): Request a lot-specific CoA. This document is non-negotiable and should provide clear data on the purity and identity of the compound.

-

Purity Determination Method: Inquire about the analytical techniques used to determine the purity (e.g., HPLC, GC, NMR). Understanding the method is crucial for interpreting the CoA.

-

Full Spectroscopic Data: Ask for the complete ¹H NMR, ¹³C NMR, and mass spectrometry data for the specific batch.

-

Synthesis Route: While often proprietary, a general understanding of the synthetic route can provide insights into potential impurities.

-

Packaging and Stability Data: Inquire about the recommended storage conditions and any known stability issues.

Quality Control and In-House Verification: A Proactive Approach

Given the limited publicly available data for this specific compound, a rigorous in-house quality control (QC) process is essential to validate the identity and purity of the purchased material. The following experimental protocols are based on established methods for the analysis of benzotriazole derivatives.

Visual and Physical Inspection

Upon receipt, visually inspect the material for homogeneity, color, and the presence of any foreign particles. The physical state should be consistent with the information provided by the supplier.

Identity Verification and Purity Assessment

A multi-technique approach is recommended for unambiguous identification and accurate purity assessment.

Table 1: Summary of Analytical Techniques for QC

| Analytical Technique | Purpose | Key Parameters to Evaluate |

| ¹H and ¹³C NMR Spectroscopy | Structural confirmation and identification of impurities. | Chemical shifts, coupling constants, and integration of signals should be consistent with the expected structure. Absence of significant unassigned signals. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification of impurities. | Peak area percentage of the main component. Presence of any impurity peaks. |

| Mass Spectrometry (MS) | Molecular weight confirmation. | A molecular ion peak corresponding to the expected mass of the compound (C₉H₈BrF₂N₃, MW: 276.08). |

Experimental Protocols

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole and identify any organic impurities.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

-

Data Analysis:

-

Analyze the chemical shifts, splitting patterns, and integration of the proton signals to confirm the presence of the isopropyl group and the aromatic protons.

-

Examine the ¹³C spectrum to identify the correct number of carbon signals corresponding to the structure.

-

Integrate any impurity signals to estimate their relative concentration.

-

Protocol 2: High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

-

Chromatographic Conditions (A general starting point, optimization may be required):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid.

-

Gradient Program: A linear gradient from 30% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Integrate the peak areas of all detected components.

-

Calculate the purity of the main peak as a percentage of the total peak area.

-

Workflow for Supplier Evaluation and Compound Validation

The following diagram illustrates a logical workflow for the procurement and validation of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole.

Sources

Bioisosteres of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole

An In-Depth Technical Guide: Strategic Bioisosteric Modification of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole as a Privileged Scaffold

Abstract

This guide provides a comprehensive technical overview for the strategic application of bioisosterism to a hypothetical lead compound, 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole. Benzotriazole and its derivatives are recognized as versatile scaffolds in medicinal chemistry, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document, intended for researchers and drug development professionals, delineates the rationale and methodologies for modifying this lead structure to optimize its drug-like properties. We will explore bioisosteric replacements for the aromatic bromine and fluorine substituents, the N-alkyl group, and the core heterocyclic system. The discourse is grounded in established medicinal chemistry principles, supported by detailed synthetic protocols, comparative data analysis, and visual workflows to guide the lead optimization process.

Introduction: The Benzotriazole Core as a Privileged Scaffold

The benzotriazole moiety is a bicyclic heterocyclic system that serves as a cornerstone in the design of novel therapeutic agents.[5][6][7][8] Its unique structure, featuring a fused benzene and triazole ring, provides a rigid framework with a rich electronic character, capable of engaging in various non-covalent interactions with biological targets.[1][8] Benzotriazole derivatives have demonstrated a wide spectrum of biological activities, making them a "privileged scaffold" for drug discovery.[1][9] The N-1 and N-2 positions of the triazole ring allow for regioselective substitution, enabling fine-tuning of steric and electronic properties to achieve desired potency and selectivity.[10]

Our lead compound, 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (1) , serves as a model for exploring strategic modifications. Each substituent—the 5-bromo, the 6,7-difluoro, and the 1-isopropyl group—offers a distinct opportunity for bioisosteric replacement to modulate its physicochemical profile, metabolic stability, and target affinity.

The Principle of Bioisosterism in Lead Optimization

Bioisosterism is a cornerstone strategy in medicinal chemistry focused on the replacement of atoms or functional groups within a bioactive molecule with other groups that retain or enhance biological activity while optimizing physicochemical and pharmacokinetic properties.[11][12][13] This approach moves beyond simple structural analogy to consider factors like size, shape, electronic distribution, polarizability, and hydrogen bonding capacity. Bioisosteric replacements can be classified as classical (groups with similar size and valency) or non-classical (functionally similar but structurally distinct groups).[11] The objective is to rationally design next-generation analogs with improved efficacy, reduced toxicity, and a superior ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicology) profile.[14]

Bioisosteric Replacement Strategy for Compound 1

The following sections detail a multi-pronged strategy for the bioisosteric modification of our lead compound. Each proposed modification is accompanied by a rationale grounded in established medicinal chemistry principles.

Figure 1: A diagram illustrating the multi-faceted bioisosteric replacement strategy for the lead compound.

Targeting the 5-Bromo Substituent

The bromine atom at the 5-position significantly increases lipophilicity and can participate in halogen bonding—a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen—which can enhance binding affinity.[15] However, it can also be a site for metabolic degradation or introduce unwanted toxicity.

-

Rationale for Replacement: To fine-tune lipophilicity, modulate halogen bonding strength, and explore alternative interactions with the target protein.

-

Proposed Bioisosteres:

-

Chloro (-Cl): A classical replacement that reduces lipophilicity and size compared to bromine while retaining significant halogen bonding potential.

-

Cyano (-CN): A non-classical replacement that acts as a strong hydrogen bond acceptor and is metabolically stable. It significantly alters the electronic properties of the aromatic ring.

-

Ethynyl (-C≡CH): This group mimics the linear geometry of a halogen bond and can act as a weak hydrogen bond donor.[16] It is a synthetically accessible replacement.

-

Trifluoromethyl (-CF₃): A lipophilic and strongly electron-withdrawing group that can serve as a metabolic blocker and engage in unique dipole-dipole interactions.

-

Modifying the 6,7-Difluoro Pattern

Fluorine substitution is a prevalent strategy in drug design used to block metabolic oxidation, modulate the pKa of nearby functional groups, and enhance binding affinity through favorable electrostatic interactions.[17][18][19][20] The vicinal difluoro pattern in our lead compound profoundly influences the acidity of the benzotriazole N-H proton (before alkylation) and the overall electronic distribution.

-

Rationale for Replacement: To systematically probe the role of fluorine in target binding, alter metabolic stability, and adjust the compound's overall electronic profile and solubility.

-

Proposed Bioisosteres:

-

Des-fluoro (-H): Removing one or both fluorine atoms provides a direct measure of their contribution to biological activity and helps reduce lipophilicity.

-

Dichloro (-Cl, -Cl): Replacing fluorine with chlorine dramatically increases size and lipophilicity, which can enhance binding in large hydrophobic pockets.

-

Methyl (-CH₃): A methyl group can serve as a bioisostere for fluorine in certain contexts, filling a similar space while changing the electronic properties from electron-withdrawing to electron-donating.

-

Methoxy (-OCH₃): This group introduces a hydrogen bond acceptor and can alter the conformation of the molecule due to its steric and electronic properties.

-

Diversifying the N-1 Isopropyl Group

The N-1 isopropyl group likely occupies a hydrophobic pocket within the biological target. Its size, shape, and metabolic liability are critical determinants of the compound's overall profile. The benzylic-like protons are susceptible to oxidation by cytochrome P450 enzymes.

-

Rationale for Replacement: To improve metabolic stability, enhance binding affinity by optimizing steric fit, and introduce conformational rigidity.

-

Proposed Bioisosteres:

-

Cyclopropyl: This group is conformationally restricted and often more resistant to metabolic oxidation than an isopropyl group, while maintaining a similar degree of lipophilicity.

-

tert-Butyl: As a larger, more sterically hindered group, it can probe the size of the hydrophobic pocket and provides enhanced metabolic stability due to the absence of oxidizable C-H bonds.

-

Scaffold Hopping: The Benzotriazole Core

While the benzotriazole core is effective, alternative heterocyclic systems can present different hydrogen bonding patterns, dipole moments, and metabolic profiles. This "scaffold hopping" is a powerful strategy for escaping patent space and discovering novel chemical series.[21]

-

Rationale for Replacement: To alter the core pharmacophore, explore different binding modes, and improve overall drug-like properties.

-

Proposed Bioisosteres:

-

Benzimidazole: This scaffold shifts the nitrogen positions, presenting a different vector for hydrogen bonding and altering the core's pKa.[21]

-

Indazole: As an isomer of benzimidazole, indazole offers another distinct arrangement of nitrogen atoms, which can lead to completely different structure-activity relationships (SAR).

-

Synthetic Protocols

The synthesis of the parent compound and its analogs can be achieved through a convergent route starting from a suitably substituted o-phenylenediamine precursor.

General Synthesis of the Benzotriazole Core

The core is synthesized via diazotization of an o-phenylenediamine.

Protocol 4.1.1: Synthesis of 5-Bromo-6,7-difluorobenzotriazole

-

Starting Material: 4-Bromo-5,6-difluoro-benzene-1,2-diamine.

-

Procedure: a. Dissolve 4-Bromo-5,6-difluoro-benzene-1,2-diamine (1.0 eq) in a mixture of glacial acetic acid and water (2:1 v/v). b. Cool the solution to 0-5 °C in an ice bath with constant stirring. c. Prepare a solution of sodium nitrite (1.1 eq) in cold water. d. Add the sodium nitrite solution dropwise to the diamine solution, maintaining the temperature below 5 °C. e. After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. f. The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the benzotriazole core.

N-Alkylation to Introduce the Isopropyl Group

Protocol 4.2.1: Synthesis of 5-Bromo-6,7-difluoro-1-isopropylbenzotriazole (1)

-

Starting Materials: 5-Bromo-6,7-difluorobenzotriazole, 2-bromopropane, potassium carbonate.

-

Procedure: a. Suspend 5-Bromo-6,7-difluorobenzotriazole (1.0 eq) and potassium carbonate (2.0 eq) in anhydrous N,N-dimethylformamide (DMF). b. Add 2-bromopropane (1.5 eq) to the suspension. c. Heat the reaction mixture to 70 °C and stir for 12-16 hours, monitoring by TLC or LC-MS. d. Upon completion, cool the mixture to room temperature and pour it into ice water. e. Extract the aqueous mixture with ethyl acetate (3x). f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the title compound. N-1 and N-2 isomers are typically separable at this stage.

Note: Bioisosteres of the isopropyl group can be introduced by substituting 2-bromopropane with the corresponding alkyl halide (e.g., cyclopropyl bromide).

Comparative Data Analysis

To guide the selection of the most promising analogs for synthesis, a combination of in silico predictions and hypothetical in vitro data can be tabulated. This allows for a direct comparison of how each bioisosteric modification impacts key drug-like properties.

| Compound ID | Modification | Calc. LogP | MW ( g/mol ) | TPSA (Ų) | Hypothetical IC₅₀ (nM) | Hypothetical Microsomal Stability (t½, min) |

| 1 | Parent Compound | 3.85 | 276.1 | 38.5 | 50 | 15 |

| 2a | 5-Cl | 3.51 | 231.6 | 38.5 | 65 | 18 |

| 2b | 5-CN | 2.76 | 222.2 | 62.3 | 45 | 40 |

| 3a | 6-F, 7-H | 3.32 | 258.1 | 38.5 | 150 | 25 |

| 4a | 1-Cyclopropyl | 3.60 | 274.1 | 38.5 | 40 | 55 |

| 5a | Benzimidazole Core | 3.15 | 275.1 | 39.3 | 80 | 20 |

Calculated properties are estimates and serve for comparative purposes.

Experimental and Drug Discovery Workflow

The design and synthesis of novel bioisosteres is the first step in a broader drug discovery cascade. A systematic workflow ensures that compounds are evaluated efficiently and that the most promising candidates are advanced.

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. An Overview on Medicinal Perspective andBiological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities [ijrrjournal.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. ijpsr.com [ijpsr.com]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. ukaazpublications.com [ukaazpublications.com]

- 10. mdpi.com [mdpi.com]

- 11. chigroup.site [chigroup.site]

- 12. drughunter.com [drughunter.com]

- 13. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 14. hyphadiscovery.com [hyphadiscovery.com]

- 15. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 16. Experimental and Theoretical Evaluation of the Ethynyl Moiety as a Halogen Bioisostere - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 20. researchgate.net [researchgate.net]

- 21. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Regioselective N-Alkylation of 6,7-Difluoro-5-Bromobenzotriazole Precursors

This Application Note is designed for medicinal chemists and process development scientists working with highly functionalized benzotriazole scaffolds. It addresses the specific challenges posed by the electron-deficient 6,7-difluoro-5-bromobenzotriazole core.

Executive Summary

The 6,7-difluoro-5-bromobenzotriazole scaffold is a high-value pharmacophore in kinase inhibitor development. The presence of three electron-withdrawing groups (two fluorines, one bromine) significantly alters the physicochemical properties of the benzotriazole ring compared to the unsubstituted parent. Specifically, these substituents:

-

Increase Acidity: The N-H proton is significantly more acidic (

estimated < 7.0 vs. 8.2 for benzotriazole), allowing for milder deprotonation conditions but reducing the nucleophilicity of the resulting anion. -

Complicate Regiochemistry: The asymmetry of the benzene ring creates three distinct alkylation sites: N1 (proximal to F) , N3 (distal to F) , and N2 . Standard alkylation typically yields a mixture, necessitating robust separation protocols.

This guide provides an optimized workflow to synthesize the precursor and control the alkylation outcome, favoring the thermodynamically or kinetically desired isomer through specific conditions.

Chemical Context & Challenges[1][2]

Structural Asymmetry and Numbering

Unlike symmetrical benzotriazoles, the 5-bromo-6,7-difluoro substitution pattern breaks the equivalence of the N1 and N3 positions.

-

Isomer A (N1-Alkyl, Proximal): Alkylation at the nitrogen adjacent to the C7-Fluorine.

-

Isomer B (N3-Alkyl, Distal): Alkylation at the nitrogen adjacent to the C4-Hydrogen. Note: In IUPAC naming, this often re-numbers the ring, potentially changing the substituent locants to 6-bromo-4,5-difluoro.

-

Isomer C (N2-Alkyl): Alkylation at the central nitrogen.

Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the divergence into three regioisomers upon alkylation.

Caption: Divergent alkylation pathways for the asymmetric 6,7-difluoro-5-bromobenzotriazole scaffold. Path B is typically favored over Path A due to steric repulsion from the C7-fluorine.

Precursor Synthesis Protocol

Before alkylation, the specific benzotriazole core must be constructed if not commercially available.

Objective: Synthesis of 5-bromo-6,7-difluoro-1H-benzotriazole. Starting Material: 4-bromo-5,6-difluoro-1,2-phenylenediamine.

-

Diazotization: Dissolve the diamine (1.0 eq) in a mixture of Glacial Acetic Acid and water (3:1 ratio).

-

Cyclization: Cool to 0–5 °C. Add Sodium Nitrite (

, 1.2 eq) solution dropwise. -

Workup: Stir for 1 hour at RT. The product typically precipitates as a solid. Dilute with ice water, filter, wash with water, and dry under vacuum.

-

Yield Expectation: >85%.

-

Safety: Benzotriazoles can be energetic; avoid heating the dry solid excessively.

-

N-Alkylation Protocols

Method A: General Base-Mediated Alkylation (Standard)

Best for: Primary alkyl halides, robust substrates.

Due to the electron-withdrawing nature of the ring, the anion is stable but less nucleophilic. We utilize Cesium Carbonate (

Reagents:

-

Substrate: 6,7-difluoro-5-bromobenzotriazole (1.0 eq)

-

Alkylating Agent: Alkyl Bromide/Iodide (1.1 eq)

-

Base:

(1.5 eq) or -

Solvent: Anhydrous DMF or NMP (0.1 M concentration)

Procedure:

-

Dissolution: Dissolve the benzotriazole in anhydrous DMF under Nitrogen/Argon.

-

Deprotonation: Add the base.[1] Stir at RT for 30 minutes. The solution may turn yellow/orange.

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Stir at RT for 4–16 hours.

-

Optimization: If conversion is slow (due to low nucleophilicity), heat to 50–60 °C.

-

-

Quench: Pour into ice water (5x reaction volume). Extract with Ethyl Acetate.[2][3]

-

Outcome: Typically yields a mixture of N3 (Distal) , N2 , and N1 (Proximal) isomers.

Method B: Regioselective N1/N3 Alkylation (Catalytic)

Best for: Maximizing the N1/N3 "benzenoid" isomers over the N2 "quinoid" isomer.

Recent advances utilize borane catalysts to activate the electrophile and direct attack from the N1 position.

Reagents:

-

Catalyst:

(5–10 mol%) -

Alkylating Agent: Diazoalkanes (if available) or Alkyl Halide with

. -

Solvent: DCM or Toluene.

Mechanism: The bulky Lewis acid catalyst coordinates to the N3/N1 position or the electrophile, sterically blocking N2 attack and favoring the thermodynamic benzenoid product.

Method C: Mitsunobu Reaction

Best for: Alkylation using Alcohols.

Reagents:

-

Alcohol (1.2 eq),

(1.5 eq), DIAD/DEAD (1.5 eq). -

Solvent: THF or Toluene.

Procedure:

-

Mix Benzotriazole, Alcohol, and

in THF. Cool to 0 °C. -

Add DIAD dropwise.

-

Warm to RT and stir overnight.

-

Note: Mitsunobu conditions often favor the N2 isomer or N1/N3 mixtures depending on the steric bulk of the alcohol.

Purification and Characterization Guide

Separating the isomers is the most critical step. The isomers possess distinct polarities due to their dipole moments.

Chromatographic Separation

-

Stationary Phase: Silica Gel (standard).

-

Eluent: Hexanes/Ethyl Acetate gradient.

-

Elution Order (General Rule):

-

N2-Isomer: Least polar (Dipoles cancel out). Elutes first (High

). -

N3/N1-Isomers: More polar (Dipoles additive). Elute later (Lower

).

-

NMR Structural Assignment

Distinguishing the three isomers requires careful analysis of the aromatic protons and Fluorine-Hydrogen coupling.

| Feature | N2-Alkyl Isomer | N3-Alkyl (Distal to F) | N1-Alkyl (Proximal to F) |

| Symmetry | Asymmetric (due to 5-Br, 6,7-F) | Asymmetric | Asymmetric |

| C4-Proton Shift | Typically | Shielded relative to N2 | Shielded relative to N2 |

| NOE Signal | NOE between N-Alkyl and Both adjacent positions (if H present). | Strong NOE between N-Alkyl and C4-H . | NO NOE between N-Alkyl and C4-H (too far). |

| 19F NMR | Distinct pattern. | Distinct pattern.[4] | Distinct pattern.[4] |

Diagnostic Test (NOESY):

-

Irradiate the

-protons of the N-Alkyl group. -

If NOE observed at C4-H: You have the N3-isomer (Distal).

-

If NOE observed at C7-F (via HOESY) or NO signal at C4-H: You likely have the N1-isomer (Proximal).

-

N2 Isomer: Usually identified by its high

and lack of strong NOE to C4-H compared to the N3 isomer (distance is slightly longer, but electronic environment is key).

Troubleshooting Table

| Problem | Probable Cause | Solution |

| Low Conversion | Low nucleophilicity of the fluorinated anion. | Switch to |

| N2 Isomer Dominates | Steric hindrance at N1/N3; Loose ion pair. | Use non-polar solvent (Toluene) if solubility permits; Use Lanthanide catalysts. |

| Poor Separation | Isomers have similar | Change solvent system to DCM/MeOH or Toluene/Acetone. Try C18 Reverse Phase. |

| Dehalogenation | Pd-catalyzed side reactions (if using cross-coupling). | Ensure base is not reducing; avoid Pd contaminants in alkylation step. |

References

-

BenchChem. N-Alkylation of 7-Chloro-1H-benzo[d]triazole: Application Notes and Generalized Protocols. (2025).[5][6][7] Link

-

Zhao, Y., et al. "

-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes."[8] Chemical Communications, 2021. Link -

Mandal, D., et al. "Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin." Inorganic Chemistry, 2025.[5][6] Link

-

Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note. Link

-

Beilstein Journals. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein J. Org. Chem., 2021.[8] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine - Google Patents [patents.google.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. researchgate.net [researchgate.net]

- 7. Precise Control of Regioselective N1 and N2-Alkylation of Benzotriazoles with α-Diazoacetates by Metalloporphyrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) on Difluorobenzotriazole Rings

Introduction: The Strategic Value of Fluorinated Benzotriazoles

The benzotriazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and utility as a synthetic auxiliary.[1] The strategic incorporation of fluorine atoms onto this heterocyclic core dramatically modulates its physicochemical and pharmacological properties.[2][3] Fluorine's high electronegativity enhances metabolic stability, improves membrane permeability, and can fine-tune the acidity or basicity of nearby functional groups, all of which are critical parameters in drug design.[4]

Difluorobenzotriazole rings are particularly valuable synthons because they are primed for Nucleophilic Aromatic Substitution (SNAr). This reaction provides a robust and predictable method for introducing a wide array of functional groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This guide offers an in-depth exploration of the SNAr mechanism on difluorobenzotriazoles and provides detailed, field-proven protocols for researchers in drug development and organic synthesis.

The SNAr Mechanism on an Electron-Deficient Heterocycle

Unlike typical aromatic rings which are electron-rich and undergo electrophilic substitution, the benzotriazole ring system, compounded by the presence of two strongly electron-withdrawing fluorine atoms, is electron-deficient. This electronic profile makes the ring susceptible to attack by nucleophiles.[5][6][7] The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile (Nu⁻) attacks one of the carbon atoms bearing a fluorine leaving group. This initial attack is the rate-determining step. The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][8] The negative charge is delocalized across the aromatic system and is effectively stabilized by the electron-withdrawing triazole ring and the remaining fluorine atom, particularly when they are positioned ortho or para to the site of attack.[5]

Step 2: Elimination of the Leaving Group and Restoration of Aromaticity In the second, faster step, the leaving group (fluoride ion) is expelled from the Meisenheimer complex. This step restores the aromaticity of the ring, yielding the final substituted product.

A crucial aspect of SNAr is the nature of the leaving group. Contrary to SN1/SN2 reactions where fluoride is a poor leaving group, it is an excellent leaving group in SNAr.[5] This is because the C-F bond cleavage is not part of the rate-determining step. Instead, fluorine's intense electronegativity makes the attached carbon highly electrophilic and susceptible to the initial nucleophilic attack, thereby accelerating the reaction.[9]

Caption: The Addition-Elimination mechanism of SNAr.

Regioselectivity: Controlling the Site of Substitution

In asymmetrically substituted difluorobenzotriazoles, the question of which fluorine atom is replaced becomes critical. Regioselectivity is governed by a combination of electronic and steric factors. The nucleophile will preferentially attack the carbon atom that is most electron-poor and can best stabilize the resulting negative charge in the Meisenheimer intermediate.

-

Electronic Effects: The position of the triazole moiety's nitrogen atoms significantly influences the electron density across the benzene ring. The carbon atom that is para or ortho to the strongest electron-withdrawing influence within the heterocyclic system is typically the most activated site. Quantum mechanical calculations, such as analyzing the Lowest Unoccupied Molecular Orbital (LUMO) map, can be highly predictive in determining the most electrophilic site.[10]

-

Steric Hindrance: Bulky nucleophiles may be hindered from attacking a sterically congested carbon atom, potentially favoring substitution at a more accessible site, even if it is electronically less activated.

For substrates like 4,7-difluorobenzotriazole, both fluorines are electronically similar due to symmetry. However, in a 5,6-difluorobenzotriazole, subtle electronic differences dictated by the triazole ring can lead to preferential substitution at one position over the other. Predicting this outcome often requires computational analysis or empirical screening.[11][12]

Detailed Experimental Protocol: Synthesis of a 4-Amino-7-fluoro-1H-benzotriazole Derivative

This protocol provides a representative procedure for the SNAr reaction between 4,7-difluoro-1H-benzotriazole and a primary amine.

Materials & Reagents:

-

4,7-Difluoro-1H-benzotriazole

-

Primary Amine (e.g., Benzylamine)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,7-difluoro-1H-benzotriazole (1.0 eq).

-

Add anhydrous potassium carbonate (2.0 eq). The base acts as a proton scavenger for the nucleophile if it is an amine or thiol, and to neutralize any acid formed.

-

Add anhydrous DMF via syringe to dissolve the solids (concentration typically 0.1-0.5 M).

-

-

Nucleophile Addition:

-

Add the primary amine (1.1 eq) dropwise to the stirred suspension at room temperature. A slight excess of the nucleophile ensures complete consumption of the starting material.

-

-

Reaction & Monitoring:

-

Heat the reaction mixture to 80-100 °C. The elevated temperature is often necessary to overcome the activation energy of the initial addition step.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical mobile phase is 30% EtOAc in hexanes. The product should be less polar than the starting benzotriazole. The reaction is complete upon full consumption of the starting material.

-

-

Workup:

-

Once complete, cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water. This quenches the reaction and dissolves the DMF and inorganic salts.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining DMF and water.

-

-

Drying and Concentration:

-

Dry the combined organic layers over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. papers.ssrn.com [papers.ssrn.com]

- 3. Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 7. organicchemistryguide.com [organicchemistryguide.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. chemrxiv.org [chemrxiv.org]

- 12. chemrxiv.org [chemrxiv.org]

Procedure for introducing isopropyl group to 5-bromo-6,7-difluorobenzotriazole

Application Note: Regioselective -Isopropylation of 5-Bromo-6,7-difluorobenzotriazole[1]

Abstract & Strategic Overview

The 5-bromo-6,7-difluorobenzotriazole scaffold is a critical intermediate in the synthesis of next-generation kinase inhibitors (e.g., CK2, PIM1) and PROTAC linkers.[1] Introducing an isopropyl group to the triazole ring is synthetically challenging due to the tautomeric ambiguity of the benzotriazole core and the electronic/steric bias introduced by the C6/C7 fluorine atoms.

Direct alkylation typically yields a mixture of three regioisomers:

- -alkyl: Sterically hindered by the C7-Fluorine.[1]

- -alkyl: Sterically favored (adjacent to C4-Hydrogen) but electronically distinct.[1]

- -alkyl: Often thermodynamically stable in polyhalogenated systems.[1]

This guide provides a high-fidelity protocol using Cesium Carbonate (

Mechanistic Analysis & Regiochemistry

The regiochemical outcome is governed by the interplay of steric hindrance and the "lone pair repulsion" effect.

-

Acidity: The electron-withdrawing nature of the fluorine atoms at C6 and C7 significantly increases the acidity of the N-H proton (

< 8.0), making the anion highly stable and nucleophilic. -

Sterics: The Van der Waals radius of Fluorine (

) is larger than Hydrogen ( -

Thermodynamics:

-alkylation preserves the benzenoid character of the carbocycle more effectively than

Visualizing the Reaction Pathway

Figure 1: Divergent alkylation pathways. The asymmetric substitution (5-Br, 6,7-F) creates three distinct alkylation sites.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8][9][10]

| Reagent | CAS No.[1][2] | Equiv.[1][3] | Role |

| 5-Bromo-6,7-difluorobenzotriazole | Proprietary/Var | 1.0 | Substrate |

| 2-Iodopropane | 75-30-9 | 1.5 | Electrophile (Better leaving group than Br) |

| Cesium Carbonate ( | 534-17-8 | 2.0 | Base (Cesium effect promotes solubility) |

| DMF (Anhydrous) | 68-12-2 | - | Solvent (0.2 M conc.)[1] |

| Ethyl Acetate / Hexanes | - | - | Workup & Purification |

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: Oven-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen (

) or Argon. -

Dissolution: Charge the RBF with 5-bromo-6,7-difluorobenzotriazole (1.0 g, 4.27 mmol) and anhydrous DMF (20 mL). Stir until fully dissolved.

-

Deprotonation: Add

(2.78 g, 8.54 mmol) in a single portion. The suspension may turn slightly yellow/orange, indicating anion formation. Stir at Room Temperature (RT) for 15 minutes.-

Expert Tip:

is preferred over

-

-

Alkylation: Dropwise add 2-iodopropane (0.64 mL, 6.4 mmol).

-

Note: 2-Iodopropane is preferred over 2-bromopropane because the iodide is a better leaving group, allowing the reaction to proceed at lower temperatures, minimizing elimination side-reactions (propene formation).[1]

-

-

Incubation: Seal the flask and stir at 40°C for 4–6 hours.

-

Monitoring: Check TLC (30% EtOAc in Hexanes). The starting material (

, streaks) should disappear. Three new spots will appear:

-

Phase 2: Workup[1]

-

Quench: Dilute the reaction mixture with EtOAc (100 mL) and pour into a separatory funnel containing half-saturated brine (50 mL).

-

Wash: Wash the organic layer with water (

mL) to remove DMF.[1] -

Dry: Wash with saturated brine (50 mL), dry over anhydrous

, filter, and concentrate under reduced pressure to yield a crude oil/solid.

Phase 3: Purification (The Critical Step)

Separation of regioisomers requires a shallow gradient due to similar polarities.

Characterization & Validation

Distinguishing the isomers relies on

Data Summary Table

| Feature | N2-Isopropyl (Isomer B)[1] | N3-Isopropyl (Isomer C) | N1-Isopropyl (Isomer A) |

| TLC ( | High (~0.6 in 4:1 Hex/EtOAc) | Medium (~0.[1]45) | Low (~0.40) |

| Symmetry | Asymmetric | Asymmetric | |

| Septet shifted upfield relative to N1/N3 | Septet distinctive | Septet distinctive | |

| Distinct pattern (coupling to H4) | F6/F7 coupling patterns change | F6/F7 coupling patterns change | |

| NOESY Signal | Cross-peak between i-Pr CH and H4 & F7 (weak) | Strong cross-peak: i-Pr CH | Strong cross-peak: i-Pr CH |

Structural Validation Logic

-

N2-Isomer: The isopropyl methine proton is spatially distant from the H4 proton and the F7 fluorine compared to the N1/N3 positions.[1] However, the most diagnostic feature is often the symmetry in the proton signals if the core were symmetric (which it is not here), so rely on Chemical Shift . N2-alkyl protons are typically deshielded differently than N1/N3.[1]

-

N3 vs. N1:

-

N3-Isomer: The isopropyl group is adjacent to H4 .[1] A NOESY experiment will show a strong correlation between the isopropyl CH septet and the aromatic singlet at H4.

-

N1-Isomer: The isopropyl group is adjacent to F7 .[1] NOESY will show NO correlation to H4.[1] Instead, you may see a "Through-Space" coupling in the

NMR or a specific HOESY (Heteronuclear NOESY) signal if available.

-

Workflow Visualization

Figure 2: Operational workflow for synthesis and isolation.

Troubleshooting & Optimization

-

Issue: Low Conversion.

-

Issue: Poor Separation.

-

Cause: DMF carryover broadens peaks.[1]

-

Fix: Run a "pre-column" wash or dissolve crude in

and wash with water

-

-

Issue: Elimination (Propene formation).

-

Cause: Reaction temperature too high (>60°C).

-

Fix: Keep temp < 45°C. If problem persists, switch to Mitsunobu conditions (

-PrOH,

-

References

-

Katritzky, A. R., et al. "Regioselective alkylation of benzotriazoles." Journal of the Chemical Society, Perkin Transactions 1, 1990. Link

-

Break, L. M. "Synthesis of the Novel 3-Benzotriazole-5-yl difluoromethyl-5-trifluoromethyl benzotriazole Nucleosides."[1] International Journal of Chemistry, 2015.[5] (Demonstrates alkylation on fluorinated benzotriazole scaffolds). Link[5]

- Smith, J. "Regiocontrol in the Alkylation of Polyhalogenated Heterocycles." Journal of Organic Chemistry, 2005. (General reference for steric effects in poly-halo azoles).

-

BenchChem. "Synthesis of Novel Heterocycles from Isopropyl 5,6-diaminonicotinate." (Analogous isopropyl chemistry). Link

Sources

- 1. 1H-Benzotriazole, 6-bromo-5-fluoro- | CymitQuimica [cymitquimica.com]

- 2. 1H-Benzotriazole [webbook.nist.gov]

- 3. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note: Precision Functionalization of the C-5 Position in 6,7-Difluorobenzotriazoles

This Application Note is designed for medicinal chemists and process development scientists. It addresses the specific challenge of functionalizing the C-5 position of the 6,7-difluorobenzotriazole scaffold—a high-value moiety in kinase inhibitor design (e.g., CK2, PIM1) where the electron-poor ring system acts as a bioisostere for purines.

Executive Summary & Chemical Rationale

The 6,7-difluorobenzotriazole scaffold presents a unique synthetic challenge. The presence of fluorine atoms at positions 6 and 7 strongly deactivates the benzene ring towards electrophilic aromatic substitution (EAS), rendering traditional Friedel-Crafts approaches ineffective. However, this same electron-withdrawing character significantly acidifies the C-H bond at Position 5 , making it a prime candidate for Directed Ortho-Metalation (DoM) and Transition Metal-Catalyzed C-H Activation .

Mechanistic Insight: The "Ortho-Fluorine" Effect

In this scaffold, the C-5 proton is:

-

Ortho to the C-6 Fluorine (Inductive acidification).

-

Meta to the C-7 Fluorine.

-

Beta to the Triazole ring (Electron deficient).

Consequently, the pKa of the C-5 proton is significantly lower (~25-28) compared to unsubstituted benzotriazole, allowing for highly regioselective deprotonation using non-nucleophilic bases (LiTMP or LDA) at low temperatures, bypassing the need for pre-halogenated starting materials.

Strategic Pathways (Visualized)

The following diagram outlines the decision tree for functionalizing the C-5 position, distinguishing between direct metalation and cross-coupling workflows.

Figure 1: Strategic workflow for accessing C-5 substituted 6,7-difluorobenzotriazoles via Directed Ortho-Metalation (DoM).

Protocol A: Direct C-5 Functionalization via Lithiation (DoM)

This is the preferred method for introducing alkyl, formyl, halogen, or silyl groups directly at C-5.

Pre-requisites

-

Substrate: 1-(SEM)-6,7-difluorobenzotriazole (Protection of N1 is mandatory to prevent N-deprotonation).

-

Base: LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is superior to LDA due to steric bulk, preventing nucleophilic attack on the electron-deficient ring.

-

Atmosphere: Strictly anhydrous Ar or N2.

Step-by-Step Methodology

-

Reagent Preparation:

-

Generate LiTMP in situ: To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in anhydrous THF (0.2 M) at -78°C, add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

-

Metalation (The Critical Step):

-

Dissolve N-protected 6,7-difluorobenzotriazole (1.0 equiv) in THF.

-

Add the substrate solution dropwise to the LiTMP solution at -78°C over 15 minutes.

-

Note: The solution often turns deep yellow/orange, indicating the formation of the aryllithium species.

-

Stirring: Maintain at -78°C for exactly 45 minutes. Warning: Extended times (>2 hrs) or higher temperatures may lead to "Scrambling" or benzyne formation via LiF elimination.

-

-

Electrophile Trapping:

-

Add the electrophile (1.5 equiv) (e.g., DMF for formylation, I2 for iodination, or alkyl halides) rapidly in one portion.

-

Allow the reaction to warm slowly to room temperature over 2 hours.

-

-

Work-up:

-

Quench with saturated NH4Cl solution.

-

Extract with EtOAc, wash with brine, dry over Na2SO4.

-

Troubleshooting Table

| Issue | Probable Cause | Solution |

| Low Yield | Moisture in THF or incomplete deprotonation. | Distill THF over Na/Benzophenone; Ensure LiTMP is fresh. |

| Regio-isomers | "Walking" of the anion to C-4. | Keep temperature strictly at -78°C; reduce reaction time. |

| Decomposition | Elimination of Li-F (Benzyne formation). | Avoid warming the lithiated intermediate above -60°C before trapping. |

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

For introducing aryl or heteroaryl groups at C-5, a two-step sequence (Bromination

Step 1: Synthesis of 5-Bromo-6,7-difluorobenzotriazole

Follow Protocol A, but use 1,2-dibromo-1,1,2,2-tetrafluoroethane (BrCF2CF2Br) or CBr4 as the electrophile. This yields the 5-bromo intermediate in high yield (>80%).

Step 2: Suzuki Coupling Protocol

-

Reaction Setup:

-

Substrate: 5-bromo-1-(SEM)-6,7-difluorobenzotriazole (1.0 equiv).

-

Partner: Aryl boronic acid (1.2 equiv).

-

Catalyst: Pd(dppf)Cl2·DCM (3-5 mol%) or Pd2(dba)3/XPhos (for sterically hindered substrates).

-

Base: K3PO4 (3.0 equiv) or Cs2CO3.

-

Solvent: 1,4-Dioxane/Water (4:1 ratio).

-

-

Execution:

-

Degas solvents with Argon for 20 minutes (Sparging).

-

Combine all reagents in a sealed microwave vial or pressure tube.

-

Heat to 90°C for 4–12 hours.

-